[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern.
5-Amino-pyrazoles: Compounds with a pyrazole core and various substitutions, known for their diverse biological activities.
Uniqueness
[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Biological Activity
[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a difluorophenyl group and a pyrazolyl moiety, suggests a range of biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H13F2N3, with a molecular weight of 237.25 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluorophenyl group can engage hydrophobic pockets within proteins, while the pyrazolyl moiety can form hydrogen bonds with amino acid residues. This dual interaction facilitates modulation of various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are important targets in cancer therapy and other diseases .
- Anticancer Activity : Case studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example, it has been tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted in several studies, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes key structural similarities and differences between this compound and related compounds:
Compound Name | Structure Characteristics | Key Differences |
---|---|---|
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | Similar pyrazole core | Different substitution on phenyl ring |
3-(2,4-Difluorophenyl)-1H-pyrazol-5-amine | Similar core structure | Variation in pyrazole ring substitution |
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine | Additional phenyl substitution | Alters reactivity and biological properties |
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Antitumor Effects : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to controls .
Properties
Molecular Formula |
C12H13F2N3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H13F2N3/c1-17-11(4-5-16-17)8-15-7-9-6-10(13)2-3-12(9)14/h2-6,15H,7-8H2,1H3 |
InChI Key |
BAOJUQMASFSGCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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